N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyrazolyl, nitro, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: These can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.
Sulfonamide formation: This involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of sulfonic acid and amine derivatives.
Scientific Research Applications
N~1~-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N~1~-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide can be compared with other similar compounds, such as:
N~1~-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide: Similar in structure but with different substituents.
N~1~-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide: Similar in structure but with different functional groups.
Properties
Molecular Formula |
C16H12ClFN4O4S |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H12ClFN4O4S/c17-15-10-21(9-11-2-1-3-12(18)8-11)19-16(15)20-27(25,26)14-6-4-13(5-7-14)22(23)24/h1-8,10H,9H2,(H,19,20) |
InChI Key |
GERKRDUCFVNKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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